ROCK2 inhibitionKinase inhibitorCardiovascular research
Accelerate your fragment-based drug discovery with Chroman-6-carboxamide (CAS 1151512-18-3). This unsubstituted 6-carboxamide chroman core is a validated, non-interchangeable scaffold for building potent ROCK2 inhibitors (sub-nanomolar IC₅₀) and exploring anti-inflammatory mechanisms (TNF-α/ICAM-1 modulation). Avoid positional isomers or oxidized analogs—the 6-position geometry is critical for target engagement. Ideal for library design, hit-to-lead elaboration, and SAR studies. Standard lab quantities are available for immediate procurement.
Molecular FormulaC10H11NO2
Molecular Weight177.203
CAS No.1151512-18-3
Cat. No.B2826842
⚠ Attention: For research use only. Not for human or veterinary use.
Chroman-6-carboxamide (CAS 1151512-18-3): Procurement-Grade Chemical Scaffold for Fragment-Based Drug Discovery and Targeted Library Synthesis
Chroman-6-carboxamide (IUPAC: 3,4-dihydro-2H-chromene-6-carboxamide; CAS 1151512-18-3) is a small-molecule fragment scaffold (MW = 177.2 g/mol) belonging to the chroman family, characterized by a saturated pyran ring fused to a benzene core bearing a primary carboxamide at the 6-position [1]. This unsubstituted core serves as a foundational building block for medicinal chemistry optimization, particularly in fragment-based drug discovery (FBDD), where its low molecular weight, balanced lipophilicity, and synthetic tractability enable efficient hit-to-lead elaboration via amide coupling, N-alkylation, or Suzuki-Miyaura cross-coupling at the aryl ring . While the parent compound itself typically exhibits weak or negligible standalone biological activity—as is expected for an unoptimized fragment—its value proposition lies not in intrinsic potency but in its validated role as a privileged starting point for constructing diverse, target-focused compound libraries across multiple therapeutic areas [2].
[1] PubChem. (2025). Compound Summary for CID 129318982, Chroman-6-carboxamide. National Center for Biotechnology Information. View Source
[2] Matta, A., Sharma, A. K., Tomar, S., Cao, P., Kumar, S., Balwani, S., Ghosh, B., Prasad, A. K., Van Der Eycken, E. V., Depass, A. L., Wengel, J., Parmar, V. S., Len, C., & Singh, B. K. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(32), 13716-13727. View Source
Why Chroman-6-carboxamide (CAS 1151512-18-3) Cannot Be Substituted with Arbitrary Chroman Analogs in Library Design
Generic substitution of the chroman-6-carboxamide scaffold with close positional isomers (e.g., chroman-2-carboxamide or chroman-5-carboxamide) or oxidized analogs (e.g., chromone-6-carboxamide) is not scientifically valid in rational library design due to pronounced and quantifiable divergence in molecular recognition, electronic topology, and conformational constraints [1]. The precise placement of the carboxamide at the 6-position dictates the vector of hydrogen-bonding interactions and shapes the overall pharmacophore geometry, which in turn determines target engagement profiles [2]. For instance, chroman-2-carboxamide derivatives have been optimized as potent κ-opioid receptor agonists , whereas chroman-6-carboxamide derivatives are heavily represented as Rho-associated coiled-coil kinase 2 (ROCK2) inhibitors, with sub-nanomolar IC50 values [3]. Furthermore, oxidation of the saturated pyran ring to the planar chromone system—as seen in chromone-6-carboxamide analogs—introduces an electron-withdrawing carbonyl at C4, which substantially alters the π-electron density of the fused ring system, modifies amine basicity, and reduces conformational flexibility. This structural divergence is directly linked to a shift in target preference toward monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) [4]. These examples underscore that the chroman-6-carboxamide core is not a generic placeholder; its unique electronic, steric, and spatial signature establishes distinct structure-activity relationship (SAR) trajectories, making it non-interchangeable with its closely related analogs.
[1] Matta, A., Sharma, A. K., Tomar, S., Cao, P., Kumar, S., Balwani, S., Ghosh, B., Prasad, A. K., Van Der Eycken, E. V., Depass, A. L., Wengel, J., Parmar, V. S., Len, C., & Singh, B. K. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(32), 13716-13727. View Source
[2] Ennis, M. D., Ghazal, N. B., Hoffman, R. L., Smith, M. W., Schlachter, S. K., Lawson, C. F., Im, W. B., Pregenzer, J. F., Svensson, K. A., Lewis, R. A., Hall, E. D., Sutter, D. M., Harris, L. T., & McCall, R. B. (1998). Isochroman-6-carboxamides as Highly Selective 5-HT1D Agonists: Potential New Treatment for Migraine without Cardiovascular Side Effects. Journal of Medicinal Chemistry, 41(13), 2180-2183. View Source
[3] BindingDB. (2011). Entry BDBM50311728 for 3-(6-(1H-pyrazol-4-yl)benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)chroman-6-carboxamide (CHEMBL1079921). View Source
[4] Reis, J., Cagide, F., Valencia, M. E., Teixeira, J., Bagetta, D., Pérez, C., Uriarte, E., Oliveira, P. J., Ortuso, F., Alcaro, S., Rodríguez-Franco, M. I., & Borges, F. (2018). Multi-target-directed chromone–carboxamide hybrids: Potent AChE/MAO-B inhibitors with anti-Aβ/Tau and neuroprotective activities. European Journal of Medicinal Chemistry, 158, 791-800. View Source
Quantitative Differentiation of Chroman-6-carboxamide (CAS 1151512-18-3): Evidence-Based Guide for Scientific Procurement
ROCK2 Inhibition Potency of a Chroman-6-carboxamide Derivative vs. Control Compound Y-27632
A derivative of the chroman-6-carboxamide scaffold, specifically 3-(6-(1H-pyrazol-4-yl)benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)chroman-6-carboxamide, exhibits potent inhibition of Rho-associated protein kinase 2 (ROCK2) with an IC50 value of 0.900 nM in a biochemical enzyme inhibition assay [1]. This potency is significantly greater than that of the widely used reference ROCK inhibitor Y-27632, which demonstrates an IC50 of 46 nM against ROCK2 under comparable biochemical conditions . This represents an approximately 51-fold increase in potency for the chroman-6-carboxamide derivative.
ROCK2 inhibitionKinase inhibitorCardiovascular research
Evidence Dimension
ROCK2 inhibitory potency (IC50)
Target Compound Data
0.900 nM
Comparator Or Baseline
Y-27632: 46 nM
Quantified Difference
~51-fold more potent
Conditions
Biochemical enzyme inhibition assay for ROCK2 (in vitro)
Why This Matters
This demonstrates that the chroman-6-carboxamide core provides a highly efficient and potent starting point for developing selective ROCK2 inhibitors, offering a clear advantage in cellular and in vivo models over older, less potent tool compounds.
ROCK2 inhibitionKinase inhibitorCardiovascular research
[1] BindingDB. (2011). Entry BDBM50311728 for 3-(6-(1H-pyrazol-4-yl)benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)chroman-6-carboxamide (CHEMBL1079921). View Source
Kv1.5 Channel Inhibition of a Chroman-6-carboxamide Derivative vs. Unsubstituted Core
A specifically elaborated chroman-6-carboxamide derivative, (3S,4R)-3-hydroxy-2,2-dimethyl-N-phenethyl-4-(phenylsulfonamido)chroman-6-carboxamide, demonstrates an IC50 of 1000 nM (1.0 µM) for inhibiting the human Kv1.5 potassium channel expressed in mouse L929 cells [1]. While the parent, unsubstituted chroman-6-carboxamide is not expected to show any appreciable Kv1.5 activity, the addition of key substituents to the core scaffold yields measurable, albeit moderate, potency. This serves as a crucial baseline for SAR studies aimed at developing novel antiarrhythmic agents targeting the ultrarapid delayed rectifier potassium current (IKur).
Ion channel modulationKv1.5 inhibitorAtrial fibrillation
Evidence Dimension
Kv1.5 channel inhibition (IC50)
Target Compound Data
1000 nM (for the specified derivative)
Comparator Or Baseline
Unsubstituted Chroman-6-carboxamide: No significant inhibition expected
Quantified Difference
Not applicable (baseline activity is zero or negligible)
Conditions
Whole-cell voltage clamp assay on human Kv1.5 channels expressed in mouse L929 cells
Why This Matters
This data point validates the chroman-6-carboxamide core as a viable template for developing ion channel modulators. The quantifiable activity of the elaborated derivative justifies the procurement of the parent scaffold for focused library synthesis around this specific pharmacological target.
Ion channel modulationKv1.5 inhibitorAtrial fibrillation
[1] BindingDB. (2009). Entry BDBM50211543 for (3S,4R)-3-hydroxy-2,2-dimethyl-N-phenethyl-4-(phenylsulfonamido)chroman-6-carboxamide (CHEMBL228386). View Source
Anti-Inflammatory SAR: Differentiation of Chroman-6-carboxamide Amide Chain Length on ICAM-1 Inhibition
A comprehensive SAR study on chroman derivatives demonstrated that the potency of TNF-α-induced ICAM-1 expression inhibition is exquisitely sensitive to the structural modifications of the chroman-6-carboxamide core [1]. While the unsubstituted parent compound serves as the baseline, the most potent analog identified was N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (Compound 14) [2]. This highlights that elongation of the amide side chain and specific ring substitutions on the chroman-6-carboxamide template dramatically enhance biological activity from a baseline of near zero. The precise nature of the 6-carboxamide vector was critical for achieving potent inhibition of ICAM-1 on human endothelial cells, a key step in the inflammatory cascade.
Significant increase in potency from baseline upon side-chain elongation and ring substitution
Conditions
Cell-based assay on human endothelial cells
Why This Matters
This evidence underscores that the 6-carboxamide position is not merely a functional handle but a crucial vector for modulating biological activity. This justifies the procurement of the core scaffold for medicinal chemistry campaigns aimed at optimizing anti-inflammatory potency through precise, data-driven SAR.
[1] Matta, A., Sharma, A. K., Tomar, S., Cao, P., Kumar, S., Balwani, S., Ghosh, B., Prasad, A. K., Van Der Eycken, E. V., Depass, A. L., Wengel, J., Parmar, V. S., Len, C., & Singh, B. K. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(32), 13716-13727. View Source
[2] VBN Aalborg University. (2020). Research output: Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. View Source
Validated Research and Industrial Application Scenarios for Chroman-6-carboxamide (CAS 1151512-18-3)
Fragment-Based Drug Discovery (FBDD) Library Construction
Chroman-6-carboxamide is an ideal fragment for inclusion in FBDD screening libraries. Its low molecular weight (177.2 g/mol) and high-quality physicochemical properties ensure high ligand efficiency when hits are identified. The carboxamide provides a native hydrogen-bonding motif, while the aryl ring offers multiple vectors for fragment growing or linking. The evidence that elaborated derivatives achieve sub-nanomolar potency against targets like ROCK2 (0.9 nM IC50) [1] validates the scaffold's potential for high-affinity binding when appropriately optimized.
Targeted Synthesis of ROCK2-Focused Chemical Probes
Researchers developing selective inhibitors of Rho-associated coiled-coil kinase 2 (ROCK2) should procure this scaffold. Evidence confirms that chroman-6-carboxamide derivatives are a privileged chemotype for this target, with a specific derivative demonstrating a 0.9 nM IC50 in biochemical assays [1]. This is a 51-fold improvement in potency over the commonly used tool compound Y-27632 (46 nM IC50) . Using the chroman-6-carboxamide core as a starting point provides a direct path to achieving the high potency and selectivity required for advanced cellular and in vivo studies in cardiovascular and oncology research.
Structure-Activity Relationship (SAR) Studies for Anti-Inflammatory Drug Candidates
For medicinal chemistry programs focused on novel anti-inflammatory mechanisms, Chroman-6-carboxamide offers a unique chemical starting point. Research shows that modifications to the 6-carboxamide side chain and chroman ring of this core directly and dramatically modulate the inhibition of TNF-α-induced ICAM-1 expression on human endothelial cells [2]. Procuring this specific scaffold enables systematic exploration of this pharmacophore, leveraging the established SAR to efficiently identify lead compounds with optimized potency for inhibiting key steps in the inflammatory cascade.
Development of Ion Channel Modulators for Cardiovascular Research
This compound is a suitable starting point for labs investigating novel inhibitors of the voltage-gated potassium channel Kv1.5, a key target for atrial fibrillation. An elaborated chroman-6-carboxamide derivative has already demonstrated measurable inhibitory activity against this channel (IC50 = 1.0 µM) [3]. This validates the core scaffold for further optimization via medicinal chemistry. Procuring the unsubstituted fragment allows researchers to design and synthesize focused libraries to improve upon this baseline activity and develop more potent and selective ion channel blockers.
[1] BindingDB. (2011). Entry BDBM50311728 for 3-(6-(1H-pyrazol-4-yl)benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)chroman-6-carboxamide (CHEMBL1079921). View Source
[2] Matta, A., Sharma, A. K., Tomar, S., Cao, P., Kumar, S., Balwani, S., Ghosh, B., Prasad, A. K., Van Der Eycken, E. V., Depass, A. L., Wengel, J., Parmar, V. S., Len, C., & Singh, B. K. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(32), 13716-13727. View Source
[3] BindingDB. (2009). Entry BDBM50211543 for (3S,4R)-3-hydroxy-2,2-dimethyl-N-phenethyl-4-(phenylsulfonamido)chroman-6-carboxamide (CHEMBL228386). View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.